1-benzyl-N,4-dimethylpiperidin-3-amine
Overview
Description
1-Benzyl-N,4-dimethylpiperidin-3-amine is an organic compound with the molecular formula C14H22N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in the synthesis of pharmaceuticals, particularly as an intermediate in the production of certain medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-N,4-dimethylpiperidin-3-amine can be synthesized through several methods. One common route involves the reaction of 1-benzyl-4-methylpiperidine with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N,4-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-N,4-dimethylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. It is known to act as a precursor to compounds that inhibit certain enzymes or receptors. For example, it is related to tofacitinib, a Janus kinase inhibitor used in the treatment of autoimmune diseases. The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of specific signaling pathways.
Comparison with Similar Compounds
- 1-Benzyl-N,3-dimethylpiperidin-4-amine
- 1-Benzyl-N-butyl-3,3-dimethylpiperidin-4-amine
- 1-Benzyl-N-(cyclopropylmethyl)-3,3-dimethylpiperidin-4-amine
Uniqueness: 1-Benzyl-N,4-dimethylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
1-benzyl-N,4-dimethylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433175 | |
Record name | 1-benzyl-N,4-dimethylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384338-23-2 | |
Record name | N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384338-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzyl-N,4-dimethylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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